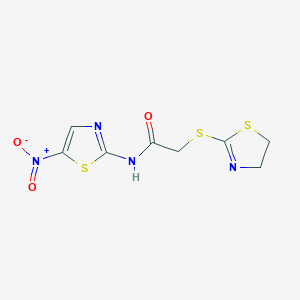![molecular formula C22H22N2O6 B11678527 5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11678527.png)
5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({3-Etoxi-4-[2-(3-metilfenoxi)etoxi]fenil}metilideno)-1,3-diazinano-2,4,6-triona es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-({3-Etoxi-4-[2-(3-metilfenoxi)etoxi]fenil}metilideno)-1,3-diazinano-2,4,6-triona típicamente involucra múltiples pasos, comenzando desde precursores disponibles comercialmente. La ruta sintética puede incluir la formación de compuestos intermedios a través de reacciones como la sustitución aromática electrofílica y la sustitución nucleofílica . Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos están diseñados para garantizar la calidad constante y la escalabilidad, al mismo tiempo que se minimiza el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
5-({3-Etoxi-4-[2-(3-metilfenoxi)etoxi]fenil}metilideno)-1,3-diazinano-2,4,6-triona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en diferentes posiciones del anillo aromático.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y agentes oxidantes o reductores. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, son cruciales para lograr los productos deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
5-({3-Etoxi-4-[2-(3-metilfenoxi)etoxi]fenil}metilideno)-1,3-diazinano-2,4,6-triona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como compuesto principal en el descubrimiento de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-({3-Etoxi-4-[2-(3-metilfenoxi)etoxi]fenil}metilideno)-1,3-diazinano-2,4,6-triona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 5-({3-Cloro-5-metoxi-4-[2-(3-metilfenoxi)etoxi]fenil}metilideno)-2-sulfanilideno-1,3-diazinano-4,6-diona
- 5-(3-Etoxi-4-{2-[2-(2-metilfenoxi)etoxi]etoxi}bencilideno)-3-metil-2-tioxo-1,3-tiazolidin-4-ona
Singularidad
La singularidad de 5-({3-Etoxi-4-[2-(3-metilfenoxi)etoxi]fenil}metilideno)-1,3-diazinano-2,4,6-triona radica en sus grupos funcionales específicos y configuración estructural, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C22H22N2O6 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
5-[[3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H22N2O6/c1-3-28-19-13-15(12-17-20(25)23-22(27)24-21(17)26)7-8-18(19)30-10-9-29-16-6-4-5-14(2)11-16/h4-8,11-13H,3,9-10H2,1-2H3,(H2,23,24,25,26,27) |
Clave InChI |
YCZMGZPXSYHUDQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCCOC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11678444.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11678455.png)
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11678461.png)
![N-{5-[(2,4-dibromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11678476.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11678477.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678480.png)
![(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11678486.png)
![5-(4-ethoxyphenyl)-7-methyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678494.png)

![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11678505.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11678509.png)
![(5Z)-3-ethyl-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678526.png)
![(5Z)-5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678531.png)
